molecular formula C13H12O6 B017143 6,7-Dimethoxy-4-coumarinylacetic acid CAS No. 88404-26-6

6,7-Dimethoxy-4-coumarinylacetic acid

Cat. No.: B017143
CAS No.: 88404-26-6
M. Wt: 264.23 g/mol
InChI Key: UKBVNOUQXDVDDX-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is a multifunctional dye belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is widely used in biological experiments due to its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Biochemical Analysis

Biochemical Properties

As a dye, it is known to interact with various biomolecules, aiding in their detection and study . The nature of these interactions is largely dependent on the specific experimental conditions and the biomolecules involved.

Cellular Effects

The cellular effects of 6,7-Dimethoxy-4-coumarinylacetic acid are primarily related to its role as a dye. It can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism is subject to the specific experimental setup.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 6,7-dimethoxy-4-chromenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in detecting and tracking biomolecules .

Properties

IUPAC Name

2-(6,7-dimethoxy-2-oxochromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-17-10-5-8-7(3-12(14)15)4-13(16)19-9(8)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBVNOUQXDVDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350928
Record name ST072861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88404-26-6
Record name ST072861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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